molecular formula C19H23N5O2 B2953493 4-[6-(4-benzoylpiperazin-1-yl)pyridazin-3-yl]morpholine CAS No. 898460-04-3

4-[6-(4-benzoylpiperazin-1-yl)pyridazin-3-yl]morpholine

Cat. No.: B2953493
CAS No.: 898460-04-3
M. Wt: 353.426
InChI Key: DUMXBMLAZPDUIW-UHFFFAOYSA-N
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Description

4-[6-(4-benzoylpiperazin-1-yl)pyridazin-3-yl]morpholine is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features a morpholine ring attached to a pyridazine core, which is further substituted with a benzoylpiperazine moiety.

Preparation Methods

The synthesis of 4-[6-(4-benzoylpiperazin-1-yl)pyridazin-3-yl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-[6-(4-benzoylpiperazin-1-yl)pyridazin-3-yl]morpholine can undergo various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[6-(4-benzoylpiperazin-1-yl)pyridazin-3-yl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[6-(4-benzoylpiperazin-1-yl)pyridazin-3-yl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

4-[6-(4-benzoylpiperazin-1-yl)pyridazin-3-yl]morpholine can be compared with other pyridazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c25-19(16-4-2-1-3-5-16)24-10-8-22(9-11-24)17-6-7-18(21-20-17)23-12-14-26-15-13-23/h1-7H,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMXBMLAZPDUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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